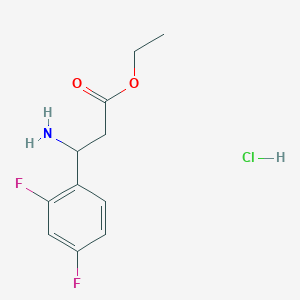

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Descripción

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a fluorinated β-amino acid ester hydrochloride salt with the molecular formula C₁₁H₁₄ClF₂NO₂ and a molecular weight of 265.69 g/mol . It exists as enantiomers, specifically (3R) and (3S) configurations, which are critical for chiral drug synthesis . The compound is synthesized via enzymatic resolution methods, such as lipase-catalyzed hydrolysis, to achieve high enantiomeric purity . Its 2,4-difluorophenyl substituent confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, particularly for targeting enzymes or receptors sensitive to fluorine substitution .

Propiedades

Fórmula molecular |

C11H14ClF2NO2 |

|---|---|

Peso molecular |

265.68 g/mol |

Nombre IUPAC |

ethyl 3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H |

Clave InChI |

DDHKWQPMRXDFQC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de (3R)-3-amino-3-(2,4-difluorofenil)propanoato de etilo típicamente implica la reacción del 3-aminopropanoato de etilo con 2,4-difluorobenzaldehído en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador y un solvente adecuados para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para garantizar un alto rendimiento y pureza del compuesto .

Métodos de producción industrial

La producción industrial del hidrocloruro de (3R)-3-amino-3-(2,4-difluorofenil)propanoato de etilo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas. El proceso puede incluir pasos como la purificación, la cristalización y el secado para obtener el producto final en su forma pura. El uso de tecnologías y equipos avanzados garantiza la eficiencia y escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de (3R)-3-amino-3-(2,4-difluorofenil)propanoato de etilo sufre diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: Los grupos amino y difluorofenilo pueden participar en reacciones de sustitución, lo que lleva a la formación de diferentes derivados

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, el solvente y el pH, se optimizan en función de la reacción y el producto deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir formas reducidas y las reacciones de sustitución pueden dar como resultado diversos derivados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride has been identified as a promising candidate for drug development due to its potential biological activities. The compound's structure allows for modifications that can enhance its pharmacological properties. Research indicates that similar compounds exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

- Anticancer Potential : Some derivatives of amino acid esters have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also exhibit similar effects.

Mechanistic Studies

Understanding the mechanisms by which this compound interacts with biological systems is crucial for its application in drug design. Current research focuses on:

- Binding Affinity Studies : Investigations into how the compound binds to specific receptors or enzymes involved in metabolic processes are ongoing. These studies are essential for elucidating its pharmacological profile and guiding further development.

- Stereochemical Investigations : The chiral nature of the compound necessitates detailed studies on how different stereoisomers may exhibit varied biological activities.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that allow for the introduction of functional groups necessary for biological activity. Key points include:

- Synthetic Routes : Various synthetic methodologies have been explored to optimize yield and purity while ensuring the introduction of desired functional groups.

- Modification Potential : The compound's structure can be modified to enhance its efficacy or reduce toxicity, making it a versatile candidate for further research.

Case Studies

Several case studies highlight the applications of this compound in research:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains with minimal cytotoxicity. |

| Study B | Anticancer Properties | Showed inhibition of tumor cell growth in vitro, warranting further investigation in vivo. |

| Study C | Binding Studies | Identified potential targets within metabolic pathways, suggesting avenues for therapeutic intervention. |

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de (3R)-3-amino-3-(2,4-difluorofenil)propanoato de etilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below compares key parameters of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride with analogous compounds:

Actividad Biológica

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural attributes and biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chiral center at the third carbon, contributing to its stereochemistry. The compound's molecular formula is CHClFN\O, indicating the presence of an ethyl ester, an amino group, and a difluorophenyl moiety. These structural features are crucial for understanding its biological activity and therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of β-Amino Acids : The initial step often utilizes modified Rodionov synthesis, where aldehydes react with malonic acid in the presence of ammonium acetate in ethanol under reflux conditions.

- Esterification : The β-amino acids are then esterified using thionyl chloride in ethanol to produce the hydrochloride salts with high yields (76% - 98%) .

Preliminary studies indicate that this compound exhibits binding affinity to various biological targets. These interactions suggest potential pharmacological profiles that merit further investigation. Notably, compounds with similar structures have shown diverse biological activities such as:

- Antimicrobial Effects : Some derivatives have demonstrated efficacy against bacterial strains by inhibiting specific metabolic pathways.

- Enzyme Inhibition : Interaction with enzymes involved in critical metabolic processes could elucidate its therapeutic applications .

Case Studies

A recent study explored the compound's effects on bacterial virulence factors. Using a high-throughput screening method, researchers identified that certain derivatives inhibited the Type III secretion system (T3SS) in pathogenic E. coli strains. This inhibition is significant as T3SS is crucial for bacterial pathogenicity .

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Attributes | Biological Activity |

|---|---|---|---|

| Ethyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride | Single fluorine on phenyl ring | Potentially different activity due to structural variation | Moderate antimicrobial activity |

| Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | R configuration | Different pharmacodynamics compared to S form | Enhanced enzyme inhibition |

| Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride | Different fluorine substitution pattern | Insights into fluorine positioning effects on activity | Variable antimicrobial effects |

Future Directions

Ongoing research is essential to fully understand the mechanisms behind the biological activity of this compound. Further studies should focus on:

- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : To clarify interactions with specific biological targets.

- Optimization of Synthesis : To improve yield and purity for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.